

# Fentiazac for Pain Management: A Comparative Meta-Analysis of Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025



**Fentiazac**, a non-steroidal anti-inflammatory drug (NSAID), has been the subject of numerous clinical investigations for its efficacy in managing pain across a spectrum of conditions. This guide provides a meta-view of available clinical trial data, comparing **Fentiazac**'s performance against other analgesics and placebo. The information is intended for researchers, scientists, and drug development professionals to offer a consolidated understanding of **Fentiazac**'s therapeutic potential.

## **Comparative Efficacy of Fentiazac**

Clinical trials have demonstrated that **Fentiazac** is an effective and well-tolerated agent for treating rheumatic disorders and other painful conditions.[1] Its analgesic and anti-inflammatory properties have been shown to be comparable to other established NSAIDs.

# Table 1: Efficacy of Fentiazac in Comparison to Other Analgesics



| Condition                            | Comparator           | Fentiazac<br>Dosage     | Comparator<br>Dosage    | Key<br>Efficacy<br>Outcomes                                                                                                                                                                                           | Reference |
|--------------------------------------|----------------------|-------------------------|-------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Peri-arthritis<br>of the<br>shoulder | Diclofenac<br>Sodium | 200 mg twice<br>daily   | 50 mg twice<br>daily    | Both treatments showed significant decreases in pain severity at rest and on movement by week 1. No statistically significant differences were observed between the two treatments in improving shoulder mobility.[2] | [2]       |
| Post-<br>endodontic<br>periodontitis | Paracetamol          | 100 mg four times daily | 500 mg four times daily | Fentiazac [3] showed a statistically significant difference in reducing induced pain while eating compared to paracetamol. No significant difference was found for                                                    |           |



|                                                                 |                    |                       |                       | spontaneous<br>pain.[3]                                                                                                                     |     |
|-----------------------------------------------------------------|--------------------|-----------------------|-----------------------|---------------------------------------------------------------------------------------------------------------------------------------------|-----|
| Osteoarthritis                                                  | Indomethacin       | 200 mg twice<br>daily | 50 mg twice<br>daily  | Both drugs produced marked improvement in pain and other variables with no significant differences between treatments.[4]                   | [4] |
| Acute non-<br>articular<br>rheumatism<br>(mainly<br>tendinitis) | Phenylbutazo<br>ne | 200 mg twice<br>daily | 200 mg twice<br>daily | No significant difference in improvement was found between the treatments, though a trend favored Fentiazac in relieving tenderness.  [4]   | [4] |
| Rheumatoid<br>Arthritis                                         | Sulindac           | Not Specified         | Not Specified         | Both drugs<br>showed<br>analgesic and<br>anti-<br>inflammatory<br>properties,<br>with sulindac<br>being more<br>effective in<br>controlling | [5] |



|                                                      |             |                            |                   | disease<br>activity.                                                                                                                                                                                    |     |
|------------------------------------------------------|-------------|----------------------------|-------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----|
| Painful<br>inflammatory<br>conditions in<br>children | Benzydamine | Not Specified              | Not Specified     | Both drugs were effective, but Fentiazac was shown to be more rapid and active in relieving signs and symptoms. Fentiazac normalized body temperature in 3 days compared to 4 days for Benzydamine .[6] | [6] |
| Acute<br>tendinitis and<br>bursitis                  | Placebo     | 100 mg four<br>times a day | Not<br>Applicable | Fentiazac was significantly better than placebo in improving movement- induced pain and pressure- induced pain. [7]                                                                                     | [7] |
| Postoperative pain and inflammation in children      | Placebo     | Not Specified              | Not<br>Applicable | Fentiazac<br>was effective<br>for<br>postoperative                                                                                                                                                      | [8] |



|                                                         |         |          |                   | pain and inflammation.                                                                                                                                         |    |
|---------------------------------------------------------|---------|----------|-------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------|----|
| Sport<br>microtraumat<br>ology (topical<br>application) | Placebo | 5% cream | Not<br>Applicable | Fentiazac cream was therapeuticall y effective, significantly changing the course of the microtraumati c pathologic pattern with early attenuation of pain.[9] | 9] |

**Table 2: Safety Profile of Fentiazac from Clinical Trials** 



| Comparator        | Adverse Effects<br>Reported for<br>Fentiazac                                                              | Adverse Effects Reported for Comparator                                                                                       | Reference |
|-------------------|-----------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------|-----------|
| Diclofenac Sodium | 26% of patients reported adverse effects, mostly gastrointestinal. One case of rash led to withdrawal.[2] | 21% of patients reported adverse effects, mostly gastrointestinal. One case of rash and one of pruritus led to withdrawal.[2] | [2]       |
| Paracetamol       | No side effects were seen.[3]                                                                             | No side effects were seen.[3]                                                                                                 | [3]       |
| Indomethacin      | Side effects were<br>mainly gastrointestinal<br>in origin.[4]                                             | Side effects were<br>mainly gastrointestinal<br>in origin. Blood<br>pressure was raised in<br>the indomethacin<br>group.[4]   | [4]       |
| Phenylbutazone    | Side effects were<br>mainly gastrointestinal<br>in origin.[4]                                             | Side effects were<br>mainly gastrointestinal<br>in origin.[4]                                                                 | [4]       |
| Sulindac          | Rash, headache, epigastric pain. Reversible hepatotoxicity was observed in a long- term study.            | Gastro-intestinal intolerance.                                                                                                | [5]       |
| Benzydamine       | No subjective or objective evidence of local and/or systemic intolerance.[6]                              | No subjective or objective evidence of local and/or systemic intolerance.[6]                                                  | [6]       |



| Placebo  Similar incidence side effects to placebo; both we well tolerated.[7] | Similar incidence of side effects to [7] |
|--------------------------------------------------------------------------------|------------------------------------------|
|--------------------------------------------------------------------------------|------------------------------------------|

### **Experimental Protocols**

The clinical trials involving **Fentiazac** have employed various methodologies to assess its efficacy and safety. A generalized workflow for these studies is depicted below.

# Common Methodological Approaches in Fentiazac Clinical Trials:

- Study Design: The majority of the cited studies were double-blind, randomized, controlled trials.[2][4][6][7][9] Some were single-blind trials.[3]
- Patient Population: Participants were selected based on specific pain conditions, such as peri-arthritis of the shoulder[2], post-endodontic periodontitis[3], osteoarthritis[4], and tendinitis.[4][7]
- Intervention: **Fentiazac** was administered orally in most trials, with dosages ranging from 400 mg to 800 mg per day, or topically as a 5% cream.[1][2][3][4][7][9]
- Comparator Groups: Active comparators included other NSAIDs like diclofenac, indomethacin, phenylbutazone, and sulindac, as well as the analgesic paracetamol and the anti-inflammatory agent benzydamine.[2][3][4][5][6] Several studies also used a placebo control.[7][8][9]
- Outcome Measures: Efficacy was primarily assessed through pain severity scales (e.g., verbal rating scales), improvement in mobility, and global assessments by both patients and investigators.[2][3][4][7] Safety was evaluated by monitoring adverse events and changes in laboratory values.[2]





Click to download full resolution via product page

**Caption:** Generalized workflow of clinical trials comparing **Fentiazac**.

# **Mechanism of Action: Signaling Pathway**

**Fentiazac** is a non-steroidal anti-inflammatory drug that exerts its therapeutic effects through the inhibition of prostaglandin synthesis.[1] Like other NSAIDs, its primary mechanism of action



involves the non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.

The inhibition of COX enzymes prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The reduction in prostaglandin levels at the site of inflammation leads to the analgesic and anti-inflammatory effects observed with **Fentiazac** treatment.





Click to download full resolution via product page

Caption: Signaling pathway of Fentiazac via COX-1 and COX-2 inhibition.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Fentiazac Wikipedia [en.wikipedia.org]
- 2. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone PMC [pmc.ncbi.nlm.nih.gov]
- 3. NSAID Sulindac and Its Analogs Bind RXRα and Inhibit RXRα-dependent AKT Signaling -PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of cyclooxygenase-2 rapidly reverses inflammatory hyperalgesia and prostaglandin E2 production PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. TTD: Therapeutic Target Database [ttd.idrblab.cn]
- 9. Nonsteroidal anti-inflammatory drugs modulate cellular glycosaminoglycan synthesis by affecting EGFR and PI3K signaling pathways PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Fentiazac for Pain Management: A Comparative Meta-Analysis of Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b092943#meta-analysis-of-clinical-trials-involving-fentiazac-for-pain-management]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com